molecular formula C12H13NOS B065969 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde CAS No. 178999-30-9

2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde

Cat. No. B065969
CAS RN: 178999-30-9
M. Wt: 219.3 g/mol
InChI Key: QBLPDWZTXVTLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde, also known as TBBC, is a heterocyclic organic compound that has been widely used in scientific research. It is a yellow powder that is soluble in organic solvents and has a molecular weight of 249.34 g/mol. TBBC has been used in various fields of research, including medicinal chemistry, material science, and environmental science.

Mechanism of Action

2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has been shown to interact with metal ions through coordination bonds. The coordination of 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde with metal ions leads to a change in its fluorescence properties, which can be used for the detection of metal ions. In addition, 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has been shown to have potential antitumor activity through the inhibition of tubulin polymerization.
Biochemical and Physiological Effects
2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has been shown to have low toxicity and is not mutagenic or carcinogenic. However, it can cause skin irritation and should be handled with care. 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has several advantages for use in lab experiments. It is easy to synthesize and purify, and has good solubility in organic solvents. It is also stable under normal laboratory conditions. However, 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has limitations in terms of its fluorescence properties, which can be affected by pH and the presence of other molecules. In addition, 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has limited solubility in aqueous solutions, which can limit its use in certain applications.

Future Directions

There are several future directions for research involving 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde. One potential direction is the development of new 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde-based fluorescent probes for the detection of metal ions. Another direction is the synthesis of new 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde derivatives with improved fluorescence properties. In addition, the potential antitumor activity of 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde and its derivatives could be further explored, with the aim of developing new antitumor agents. Finally, the use of 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde in the synthesis of MOFs and coordination polymers could be further investigated, with the aim of developing new materials with potential applications in catalysis and gas storage.

Synthesis Methods

2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde can be synthesized through a multistep process involving the reaction of 2-aminothiophenol with tert-butyl bromoacetate, followed by the reaction of the resulting intermediate with 7-formyl-2H-1,3-benzothiazole. The final product is obtained after purification through column chromatography. This synthesis method has been optimized for high yield and purity of 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde.

Scientific Research Applications

2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In the field of medicinal chemistry, 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has been used as a starting material for the synthesis of potential antitumor agents. In environmental science, 2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde has been used as a probe for the detection of pollutants in water and soil.

properties

CAS RN

178999-30-9

Product Name

2-Tert-butyl-1,3-benzothiazole-7-carbaldehyde

Molecular Formula

C12H13NOS

Molecular Weight

219.3 g/mol

IUPAC Name

2-tert-butyl-1,3-benzothiazole-7-carbaldehyde

InChI

InChI=1S/C12H13NOS/c1-12(2,3)11-13-9-6-4-5-8(7-14)10(9)15-11/h4-7H,1-3H3

InChI Key

QBLPDWZTXVTLAJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC2=CC=CC(=C2S1)C=O

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC(=C2S1)C=O

synonyms

7-Benzothiazolecarboxaldehyde,2-(1,1-dimethylethyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.